molecular formula C6H3F11O B095083 1H,1H,2'H-Perfluorodipropyl ether CAS No. 1000-28-8

1H,1H,2'H-Perfluorodipropyl ether

Cat. No.: B095083
CAS No.: 1000-28-8
M. Wt: 300.07 g/mol
InChI Key: JOROOXPAFHWVRW-UHFFFAOYSA-N
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Description

1H,1H,2’H-Perfluorodipropyl ether: is an organic compound with the molecular formula C6H3F11O and a molecular weight of 300.07 g/mol . It is a clear, colorless liquid with a boiling point of 86°C at 761 Torr and a density of 1.5844 g/cm³ . This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2’H-Perfluorodipropyl ether is synthesized through a reaction between hexafluoropropylene and pentafluoro-1-propanol . The reaction typically involves the following steps:

    Hexafluoropropylene: is reacted with under controlled conditions.

  • The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage.
  • The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: The industrial production of 1H,1H,2’H-Perfluorodipropyl ether follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2’H-Perfluorodipropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,1H,2’H-Perfluorodipropyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its chemical stability and inertness.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1H,1H,2’H-Perfluorodipropyl ether involves its interaction with molecular targets and pathways, primarily due to its high fluorine content. The fluorine atoms impart significant hydrophobicity and chemical stability, allowing the compound to interact with various biological membranes and proteins. These interactions can influence the compound’s distribution, metabolism, and excretion in biological systems .

Comparison with Similar Compounds

  • 1H,1H,2H-Perfluorooctyl ether
  • 1H,1H,2H-Perfluorodecyl ether
  • 1H,1H,2H-Perfluorododecyl ether

Comparison: 1H,1H,2’H-Perfluorodipropyl ether is unique due to its specific molecular structure and properties. Compared to other perfluorinated ethers, it has a shorter carbon chain, which affects its boiling point, density, and solubility. The high fluorine content provides exceptional chemical stability and resistance to degradation, making it suitable for various applications where other compounds may not perform as well .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROOXPAFHWVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380985
Record name 1H,1H,2'H-Perfluorodipropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-28-8
Record name 1H,1H,2'H-Perfluorodipropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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